N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Medicinal chemistry Chemical biology Drug discovery

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 922106-50-1; molecular formula C₁₇H₁₁N₃O₆S; MW 385.35 g/mol) is a fully synthetic heterocyclic small molecule belonging to the thiazolylbenzofuran carboxamide class. Its architecture integrates three pharmacologically significant substructures: a 5-methoxybenzofuran core, a central 1,3-thiazole linker, and a 5-nitrofuran-2-carboxamide terminus.

Molecular Formula C17H11N3O6S
Molecular Weight 385.35
CAS No. 922106-50-1
Cat. No. B2909162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
CAS922106-50-1
Molecular FormulaC17H11N3O6S
Molecular Weight385.35
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21)
InChIKeyHMIXJFHIXHFVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 922106-50-1): Chemical Identity and Research-Grade Procurement Profile


N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 922106-50-1; molecular formula C₁₇H₁₁N₃O₆S; MW 385.35 g/mol) is a fully synthetic heterocyclic small molecule belonging to the thiazolylbenzofuran carboxamide class [1]. Its architecture integrates three pharmacologically significant substructures: a 5-methoxybenzofuran core, a central 1,3-thiazole linker, and a 5-nitrofuran-2-carboxamide terminus . This tripartite scaffold is structurally related to compounds disclosed in Fujisawa Pharmaceutical patents (e.g., US 5,296,495) as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists [2]. The compound is supplied exclusively for in vitro research use, with commercial availability from multiple vendors at purities typically ≥95% .

Why In-Class Substitution Is Not Advisable for N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide Without Comparative Validation


The benzofuran-thiazole-nitrofuran chemotype represented by CAS 922106-50-1 exhibits pronounced structure-activity relationship (SAR) sensitivity at multiple positions within the scaffold. Published data on closely related benzofuran-based thiazoles demonstrate that minor modifications—such as methoxy versus hydroxy substitution at the benzofuran 6-position or methyl versus phenyl substitution at the thiazole 4-position—produce changes in cytotoxic IC₅₀ values exceeding 10-fold against MCF-7 breast carcinoma cells [1]. The 5-methoxy substitution pattern on the benzofuran ring and the 5-nitrofuran carboxamide terminus jointly define a unique electronic and steric profile; swapping to a des-methoxy analog (CAS 716365-57-0, MW 355.32) or a 7-ethoxy positional isomer (CAS 921526-47-8, MW 399.38) alters molecular weight by approximately 8% and is predicted to affect target binding, metabolic stability, and solubility . Furthermore, an isomeric compound sharing the identical molecular formula (C₁₇H₁₁N₃O₆S) but a different atom connectivity—ML221 (CAS 877636-42-5)—functions as a potent apelin/APJ receptor antagonist (IC₅₀ 0.70 μM, cAMP assay), underscoring that even isobaric structural rearrangement can redirect pharmacological activity entirely . These findings collectively preclude the assumption of functional equivalence among benzofuran-thiazole-nitrofuran analogs.

Quantitative Differentiation Evidence for N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 922106-50-1)


Structural Uniqueness Within the Benzofuran-Thiazole-Nitrofuran Chemotype: An Isobaric Comparator Analysis

CAS 922106-50-1 shares the exact molecular formula C₁₇H₁₁N₃O₆S (MW 385.35) with the established tool compound ML221 (CAS 877636-42-5), yet represents a structurally distinct constitutional isomer. ML221 is characterized as a pyran-one nitrobenzoate ester and functions as a selective apelin/APJ receptor antagonist, whereas CAS 922106-50-1 features a benzofuran-thiazole-nitrofuran carboxamide architecture placing it within the thiazolylbenzofuran patent class associated with leukotriene/SRS-A antagonism . No published head-to-head pharmacological comparison exists between these two isobaric compounds. [1]

Medicinal chemistry Chemical biology Drug discovery

Methoxy Positional Isomer Differentiation: 5-Methoxy vs. 7-Ethoxy and Des-Methoxy Analogs

Three commercially cataloged compounds share the core N-[4-(benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide framework but differ in benzofuran substitution: the 5-methoxy target (CAS 922106-50-1, MW 385.35), the des-methoxy analog (CAS 716365-57-0, MW 355.32, ΔMW −7.8%), and the 7-ethoxy analog (CAS 921526-47-8, MW 399.38, ΔMW +3.6%) . In the benzofuran-thiazole series studied by Gomha et al. (2018), conversion of a 6-hydroxybenzofuran to the corresponding 6-methoxybenzofuran consistently enhanced MCF-7 cytotoxicity—for example, compound 6f (6-methoxy) exhibited an IC₅₀ of 0.44 μM versus 6b (6-hydroxy) at 1.42 μM, representing a 3.2-fold potency shift attributable to the +I inductive effect of the methyl group [1]. While CAS 922106-50-1 itself was not tested in this study, the established SAR principle supports that the 5-methoxy substituent is a critical potency determinant that cannot be assumed equivalent to the 5-unsubstituted or 7-ethoxy congeners.

Structure-activity relationship Analytical chemistry Hit-to-lead optimization

Patent-Class Pharmacological Annotation: Leukotriene/SRS-A Antagonist Scaffold Association

CAS 922106-50-1 falls within the Markush structures claimed in multiple patents assigned to Fujisawa Pharmaceutical Co. (e.g., US 5,296,495; EP 0,528,337; WO 97/27190) describing thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists or inhibitors [1]. The generic formula (I) in US 5,296,495 encompasses compounds wherein R¹ is lower alkyl (accommodating the 5-methoxy substitution) and the thiazole 2-position bears an acylamino substituent (consistent with the 5-nitrofuran-2-carboxamide moiety). The patent class is associated with therapeutic indications including asthma, allergic rhinitis, inflammatory bowel disease, and arthritis [2]. In contrast, structurally related benzofuran-thiazole hybrids reported by Gomha et al. (lacking the nitrofuran carboxamide terminus) were profiled exclusively for direct cytotoxicity rather than receptor antagonism [3]. This divergence in annotated pharmacological mechanism—leukotriene pathway modulation versus direct cytotoxicity—highlights that the 5-nitrofuran-2-carboxamide group is a key pharmacophoric determinant steering biological activity toward the eicosanoid pathway.

Inflammation Allergy Immunopharmacology

Nitroheterocyclic Bioactivation Potential: Nitrofuran vs. Non-Nitrofuran Benzofuran-Thiazole Analogs

The 5-nitrofuran moiety present in CAS 922106-50-1 is a well-characterized bioreductive electrophore capable of enzymatic nitroreduction to generate reactive nitroso and hydroxylamine intermediates, a mechanism exploited by clinically used nitrofurans (nitrofurantoin, nifurtimox) for antimicrobial and anticancer applications [1]. In a study of nitroheterocyclic compounds against anaerobic bacteria, nitrofurans demonstrated MIC₅₀ values distinct from nitrobenzofurans, with nitrothiazoles and nitronaphthofurans exhibiting superior potency (MIC₅₀ 0.125 mg/L) [2]. Structurally related benzofuran-thiazole hybrids lacking the nitrofuran group (e.g., the antioxidant/anticholinesterase series reported by Dergipark, 2025) showed DPPH radical scavenging IC₅₀ values of ~30 μM but no inherent nitroreductase-dependent bioactivation capacity [3]. The presence of the 5-nitrofuran in CAS 922106-50-1 thus confers a distinct redox-dependent pharmacological modality absent in non-nitrofuran benzofuran-thiazole analogs.

Bioreductive activation Hypoxia Antimicrobial research

Recommended Research Application Scenarios for N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide Based on Quantitative Differentiation Evidence


Leukotriene Pathway Antagonist Screening in Inflammatory Disease Models

Given the compound's structural placement within the thiazolylbenzofuran patent class claimed as leukotriene/SRS-A antagonists (US 5,296,495), CAS 922106-50-1 is a rational choice for primary screening in LTD₄ receptor binding displacement assays or SRS-A functional antagonism models (e.g., guinea pig ileum contraction). Procurement of this specific CAS number—rather than non-nitrofuran benzofuran-thiazole hybrids—ensures alignment with the pharmacophore requirements inferred from the Fujisawa patent SAR, where the acylamino substituent at the thiazole 2-position and the benzofuran alkoxy substitution are critical for activity [1].

Bioreductive Prodrug Profiling Under Hypoxic Conditions

The 5-nitrofuran electrophore equips CAS 922106-50-1 with the potential for enzymatic nitroreduction under hypoxic conditions—a mechanism established for nitrofuran carboxamides as hypoxia-selective radiosensitizers and cytotoxins (Naylor et al., J Med Chem, 1990). Researchers investigating hypoxia-targeted therapeutics should select this compound over non-nitrofuran benzofuran-thiazole analogs (e.g., the antioxidant series from Dergipark, 2025), which lack the nitro group required for bioreductive activation. Recommended assay context: Chinese hamster V79 cells under oxic vs. hypoxic conditions (≤0.1% O₂) with clonogenic survival as endpoint [2].

Focused Library Design and SAR-by-Catalog for Benzofuran-Thiazole Hybrids

The 5-methoxy substitution pattern on the benzofuran ring of CAS 922106-50-1 occupies a specific chemical space position among commercially available analogs. The SAR precedent from Gomha et al. (2018)—showing that methoxy substitution enhances MCF-7 cytotoxicity by up to 3.2-fold compared to the hydroxy congener—provides a data-supported rationale for including the 5-methoxy variant in focused library screens. Procurement of CAS 922106-50-1 alongside the des-methoxy (CAS 716365-57-0) and 7-ethoxy (CAS 921526-47-8) analogs enables systematic evaluation of benzofuran O-substitution effects on potency, selectivity, and ADME properties [3].

Isobaric Selectivity Profiling Against the Apelin/APJ Receptor

Because CAS 922106-50-1 is a constitutional isomer of the known APJ antagonist ML221 (CAS 877636-42-5; IC₅₀ 0.70–1.75 μM), researchers engaged in APJ receptor drug discovery should procure both compounds for comparative selectivity profiling. Testing CAS 922106-50-1 in APJ cAMP and β-arrestin recruitment assays would establish whether the benzofuran-thiazole-nitrofuran scaffold retains any off-target APJ activity, a critical counter-screen given the isobaric relationship. This application directly leverages the unique isobaric identity of the two compounds as a built-in selectivity control .

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